Cas no 1780554-47-3 (1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro-)
1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro-
- 1,1-Difluoro-2,3-dihydro-1H-indene-4-carbaldehyde
- EN300-6748575
- 1,1-Difluoro-2,3-dihydroindene-4-carbaldehyde
- 1780554-47-3
-
- Inchi: 1S/C10H8F2O/c11-10(12)5-4-8-7(6-13)2-1-3-9(8)10/h1-3,6H,4-5H2
- InChI Key: ZAOFWNBDUMPIMR-UHFFFAOYSA-N
- SMILES: C1(F)(F)C2=C(C(C=O)=CC=C2)CC1
Computed Properties
- Exact Mass: 182.05432120g/mol
- Monoisotopic Mass: 182.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 240.3±40.0 °C(Predicted)
1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6748575-0.05g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 0.05g |
$322.0 | 2023-05-29 | ||
| Enamine | EN300-6748575-0.1g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 0.1g |
$481.0 | 2023-05-29 | ||
| Enamine | EN300-6748575-0.25g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 0.25g |
$686.0 | 2023-05-29 | ||
| Enamine | EN300-6748575-0.5g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 0.5g |
$1081.0 | 2023-05-29 | ||
| Enamine | EN300-6748575-1.0g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 1g |
$1386.0 | 2023-05-29 | ||
| Enamine | EN300-6748575-2.5g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 2.5g |
$2716.0 | 2023-05-29 | ||
| Enamine | EN300-6748575-5.0g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 5g |
$4018.0 | 2023-05-29 | ||
| Enamine | EN300-6748575-10.0g |
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
1780554-47-3 | 10g |
$5959.0 | 2023-05-29 |
1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro-
1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- (CAS No. 1780554-47-3): An Overview of a Versatile Fluorinated Heterocyclic Compound
1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- (CAS No. 1780554-47-3) is a fluorinated heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of indene derivatives and features a difluoromethyl group and a carboxaldehyde functional group, which contribute to its reactivity and versatility.
The molecular structure of 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- consists of a seven-membered ring with a double bond between the first and second carbon atoms. The presence of the difluoromethyl group at the first carbon position and the carboxaldehyde group at the fourth carbon position imparts distinct chemical characteristics to this compound. These functional groups make it an attractive building block for the synthesis of more complex molecules with diverse biological activities.
In the realm of pharmaceutical research, 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- has shown promise as a key intermediate in the development of novel drugs. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the carboxaldehyde group provides a reactive site for further functionalization. Recent studies have explored its potential in the synthesis of antiviral agents, anticancer drugs, and inhibitors of specific enzymes involved in disease pathways.
One notable application of 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- is in the development of antiviral compounds. Researchers have utilized this compound as a starting material to synthesize derivatives that exhibit potent antiviral activity against various viral strains. For example, a study published in the Journal of Medicinal Chemistry reported that certain derivatives derived from 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- showed significant inhibitory effects on influenza viruses by targeting key viral enzymes.
In addition to its pharmaceutical applications, 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- has also found use in materials science. The unique electronic properties conferred by the difluoromethyl and carboxaldehyde groups make it suitable for the synthesis of advanced materials with tailored properties. For instance, it has been employed in the preparation of conductive polymers and organic semiconductors for use in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
The synthetic versatility of 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- is another factor contributing to its widespread use in organic synthesis. The carboxaldehyde group can undergo various reactions such as nucleophilic addition, condensation reactions with amines or alcohols, and oxidative coupling reactions. These reactions allow for the facile introduction of additional functional groups or modifications to existing ones, thereby expanding the range of possible applications.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro-. One common approach involves the reaction of an appropriate indene derivative with a difluoromethylating agent followed by selective oxidation to introduce the carboxaldehyde group. Another method involves palladium-catalyzed cross-coupling reactions between indene precursors and difluoromethyl halides. These synthetic strategies have been optimized to achieve high yields and purity levels suitable for both laboratory-scale synthesis and industrial production.
The safety profile of 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- is an important consideration for its practical use. While it is generally considered safe when handled under appropriate conditions, standard laboratory safety protocols should be followed to minimize any potential risks associated with its handling and storage. Proper personal protective equipment (PPE) such as gloves and goggles should be worn during handling to prevent skin contact or inhalation.
In conclusion, 1H-Indene-4-carboxaldehyde, 1,1-difluoro-2,3-dihydro- (CAS No. 1780554-47-3) is a highly versatile fluorinated heterocyclic compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an invaluable building block for the development of novel compounds with diverse biological activities and advanced materials with tailored properties. Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound.
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